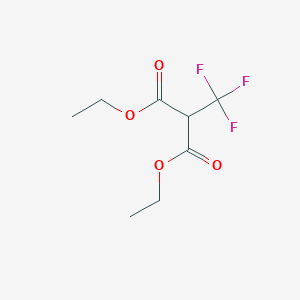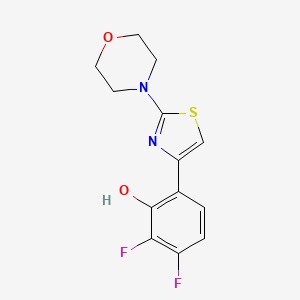
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a chemical compound that features a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to an aniline moiety
Méthodes De Préparation
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide-dimethyl sulfoxide medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Des Réactions Chimiques
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its role in developing new therapeutic agents.
Materials Science: It is used in the development of new materials, including fluorescent dyes and sensors.
Biological Research: The compound’s biological activity is explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industrial Applications: It is utilized in the synthesis of other complex molecules and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The compound’s ability to form hydrogen bonds and its electronic properties play a crucial role in its mechanism of action .
Comparaison Avec Des Composés Similaires
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can be compared with other similar compounds, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also feature the 1,2,4-oxadiazole ring but differ in the substitution pattern on the aniline moiety.
3-cyclopropyl-1,2,4-oxadiazol-5-amine: This compound has a similar structure but lacks the aniline group, which affects its chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclopropyl and aniline groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
2639431-63-1 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




